molecular formula C15H18N6O2 B2367371 3,9-dimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-17-8

3,9-dimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2367371
CAS No.: 898410-17-8
M. Wt: 314.349
InChI Key: RFOWMRMXLMFWMK-UHFFFAOYSA-N
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Description

3,9-dimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with a unique structure that combines purine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine ring: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.

    Introduction of the triazine ring: This step often involves the reaction of the purine derivative with a triazine precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3,9-dimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,9-dimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,9-dimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

3,9-dimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its combined purine and triazine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3,9-dimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-5-7-19-13(22)11-12(18(4)15(19)23)16-14-20(11)9-10(3)17-21(14)8-6-2/h5-6H,1-2,7-9H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOWMRMXLMFWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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